[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Description
[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a triazole-thioacetic acid derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a thioacetic acid moiety at position 3.
Properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-12-13-11(17-7-10(15)16)14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIYPFBSRPWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This process is carried out under alkaline conditions using cesium carbonate as a base and 2-bromo-1-phenylethanone as the alkylating agent . The reaction proceeds through the formation of an intermediate, which is then reduced at the carbonyl group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to secondary alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid exhibits significant antimicrobial properties. A study conducted by researchers at the University of São Paulo reported that this compound displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis .
Antifungal Properties
The compound has also shown promise as an antifungal agent. In vitro studies indicated that it effectively inhibited the growth of Candida albicans, a common fungal pathogen. The triazole ring in its structure is thought to contribute to its ability to interfere with ergosterol biosynthesis in fungal cells .
Plant Growth Regulation
This compound has been investigated for its potential as a plant growth regulator. Research indicates that it can enhance root development and improve stress tolerance in plants under drought conditions. Field trials conducted on tomato plants showed increased yield and improved fruit quality when treated with this compound .
Pest Control
The compound exhibits insecticidal properties against common agricultural pests. Studies have shown that it can effectively repel aphids and whiteflies, making it a candidate for use in integrated pest management strategies. Its application could reduce reliance on synthetic pesticides, promoting more sustainable agricultural practices .
Synthesis of Novel Polymers
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers have incorporated this compound into polymer matrices to create materials suitable for high-performance applications such as aerospace and automotive components .
Case Studies
Mechanism of Action
The mechanism of action of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s sulfur atom can form covalent bonds with target proteins, enhancing its potency .
Comparison with Similar Compounds
URAT1 Inhibitors: Lesinurad and Analogs
Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) is a clinically approved URAT1 inhibitor for gout management. Key distinctions from the target compound include:
- Substituents : Bromine at position 5 and a bulky 4-cyclopropylnaphthalene group at position 4.
- Pharmacokinetics : 30–40% renal excretion unchanged; metabolized by CYP2C9, necessitating caution with CYP2C9 modulators .
- Synthesis : Optimized for industrial production with cost-effective methods, avoiding hazardous reagents .
However, the absence of a bromine or naphthalene moiety could limit its uricosuric potency.
Antifungal and Antimicrobial Agents
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine :
- 2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid :
Immunomodulatory and Antioxidant Compounds
- Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate): A salt derivative with a furan substituent at position 5. Shows immunomodulatory and hepatoprotective effects, attributed to the furan-piperidine synergy .
Comparison : The target compound lacks a furan ring or salt-forming piperidine, which may diminish its antioxidant properties.
Plant Growth Modulators
- 2-((5-R1-4-R2-4H-1,2,4-triazole-3-yl)thio)acetic acid salts :
Comparison : The target compound’s methyl and phenyl groups could be modified into salts to explore similar agricultural applications.
Structural Variants with Heterocyclic Substituents
- Pyridyl Derivatives (e.g., 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide):
Comparison : Introducing heterocycles like pyridine or benzothiazole could diversify the target compound’s applications in drug discovery.
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS No. 200815-83-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol. The compound features a triazole ring which is known for various biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, research indicates that derivatives of triazole-thiones can inhibit the growth of various cancer cell lines. The compound this compound has shown promising results in vitro against specific cancer types.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using the MTT method to evaluate the effectiveness of this compound against human cancer cell lines. The results are summarized in the following table:
These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Targeting Specific Proteins : Structural analysis indicates that the triazole ring interacts with key proteins involved in cancer progression.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Key SAR Observations:
- The presence of the methyl group at position 5 enhances lipophilicity and bioavailability.
- The phenyl group contributes to hydrophobic interactions with target proteins.
- The thioacetic acid moiety may facilitate binding to cellular targets and enhance biological activity.
Q & A
Q. What are the established synthetic routes for [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, and how can reaction efficiency be optimized?
The compound is synthesized by reacting 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thione with monochloroacetic acid in an alkaline medium (e.g., NaOH/ethanol). Key parameters include a 1:1 molar ratio, reflux at 80–100°C for 4–6 hours, and recrystallization from ethanol to achieve >95% purity. Optimization involves using polar protic solvents (e.g., ethanol/water mixtures) to enhance nucleophilic substitution efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Elemental analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values.
- IR spectroscopy : Identifies key functional groups (S–H stretch at 2550–2600 cm⁻¹, C=O at ~1700 cm⁻¹).
- ¹H NMR : Triazole ring protons appear at δ 7.2–8.1 ppm; methyl groups at δ 2.1–2.5 ppm.
- TLC : Silica gel plates with chloroform/methanol (9:1) verify homogeneity (Rf = 0.5–0.6) .
Q. How does this compound behave under accelerated stability testing conditions, and what degradation products form?
Under thermal stress (40–60°C) and 75% relative humidity, mass balance studies show no significant degradation (100% recovery). However, acidic/basic conditions hydrolyze the thioether bond, yielding 5-methyl-4-phenyl-1,2,4-triazol-3-thiol and acetic acid derivatives. Monitor degradation via HPLC (C18 column, 0.1% H₃PO₃/acetonitrile gradient) .
Advanced Questions
Q. How do substituent variations at the 4-position of the triazole ring influence the biological activity of this compound derivatives?
Electron-donating groups (e.g., methoxy) enhance lipophilicity and antimicrobial activity (MIC = 2–8 μg/mL against S. aureus). Bulky substituents (e.g., allyl) reduce solubility but improve target binding. Design analogs with R = methyl, ethyl, or phenyl, and evaluate via broth microdilution assays (CLSI guidelines) .
Q. What computational approaches are suitable for predicting the toxicity profile of this compound?
Use GUSAR-online for QSAR-based acute toxicity prediction (LD₅₀). Methoxy-substituted analogs show higher predicted LD₅₀ (>500 mg/kg) than halogenated derivatives (<200 mg/kg). Validate with OECD 423 acute oral toxicity tests in rodents, comparing computational and experimental LD₅₀ values .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy between this compound and its analogs?
Perform standardized MIC assays (CLSI M07-A10) using identical microbial strains (C. albicans ATCC 90028, E. coli ATCC 25922). Analyze discrepancies via molecular docking (e.g., AutoDock Vina) to assess binding to targets like fungal CYP51. Statistical analysis (ANOVA, p < 0.05) identifies significant differences in activity .
Q. How can solvent selection and catalyst systems improve synthesis yield during scale-up?
Replace ethanol with DMF to dissolve hydrophobic intermediates, increasing yields from 65% to 85%. Add KI (5 mol%) to accelerate thiolate formation. Monitor reaction progress via in situ FTIR, terminating at peak C=O absorbance (1700 cm⁻¹) .
Q. What methodologies isolate and characterize trace impurities in synthesized batches?
Use preparative HPLC (C18 column, 10 mm) with 0.05 M ammonium acetate/acetonitrile. Isolate impurities for HRMS (ESI+, m/z 320.0825 [M+H]⁺) and 2D NMR (¹H-¹³C HSQC). Common byproducts include disulfides from thiol oxidation .
Q. How do crystallization conditions affect polymorphic forms, and what techniques differentiate them?
Slow evaporation from acetone yields Form I (monoclinic, P2₁/c), while rapid cooling from DMSO produces Form II (triclinic, P1). Differentiate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
